Methyl 3-(benzo[d]thiazole-2-carboxamido)-5-phenylthiophene-2-carboxylate
Description
Methyl 3-(benzo[d]thiazole-2-carboxamido)-5-phenylthiophene-2-carboxylate is a heterocyclic organic compound featuring a thiophene core substituted with a phenyl group at position 5, a methyl carboxylate at position 2, and a benzo[d]thiazole-2-carboxamide moiety at position 3. The ester and carboxamide functionalities enhance molecular interactions, influencing solubility, stability, and binding affinity to biological targets.
Properties
IUPAC Name |
methyl 3-(1,3-benzothiazole-2-carbonylamino)-5-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S2/c1-25-20(24)17-14(11-16(26-17)12-7-3-2-4-8-12)21-18(23)19-22-13-9-5-6-10-15(13)27-19/h2-11H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWJFLJZFFCZAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzo[d]thiazole-2-carboxamido)-5-phenylthiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the benzothiazole and thiophene intermediates. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . The thiophene ring can be synthesized through various cyclization reactions involving sulfur-containing precursors .
Industrial Production Methods
Industrial production of this compound may utilize more efficient and scalable methods, such as microwave-assisted synthesis or one-pot multicomponent reactions. These methods can significantly reduce reaction times and improve yields, making the process more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring undergoes oxidation under controlled conditions. For example:
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Sulfoxide Formation : Treatment with m-CPBA (meta-chloroperbenzoic acid) at 0–25°C produces sulfoxide derivatives, preserving the ester and amide groups .
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Sulfone Formation : Strong oxidizing agents like KMnO₄ in acidic media yield sulfones, though over-oxidation risks exist .
Table 1: Oxidation Pathways
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| m-CPBA | CH₂Cl₂, 0°C → 25°C | Thiophene-1-oxide derivative | 65–78 | |
| KMnO₄ / H₂SO₄ | H₂O, 80°C, 2h | Thiophene-1,1-dioxide derivative | 42 |
Reduction Reactions
Selective reduction of functional groups is achievable:
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Ester to Alcohol : LiAlH₄ reduces the methyl ester to a primary alcohol without affecting the amide .
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Amide to Amine : BH₃·THF selectively reduces the carboxamide to a benzothiazole-linked amine .
Table 2: Reduction Outcomes
| Reagent | Target Group | Product | Selectivity | Source |
|---|---|---|---|---|
| LiAlH₄ | Ester (COOCH₃) | 3-(Benzo[d]thiazol-2-yl)-5-phenylthiophene-2-methanol | High | |
| BH₃·THF | Amide (CONH) | 2-Aminobenzothiazole-thiophene conjugate | Moderate |
Substitution Reactions
Electrophilic substitution occurs at the thiophene ring’s α-positions (C4 and C5):
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at C4, with the benzothiazole directing meta-substitution .
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Halogenation : NBS (N-bromosuccinimide) in CCl₄ brominates C5 .
Table 3: Substitution Examples
| Reaction | Reagent | Position | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C4 | 4-Nitro-thiophene derivative | 55 | |
| Bromination | NBS/CCl₄ | C5 | 5-Bromo-thiophene derivative | 68 |
Hydrolysis Reactions
The ester and amide groups hydrolyze under distinct conditions:
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Ester Hydrolysis : NaOH/EtOH/H₂O converts the methyl ester to a carboxylic acid .
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Amide Hydrolysis : Concentrated HCl (6M) at reflux cleaves the amide to a benzoic acid and 2-aminobenzothiazole .
Table 4: Hydrolysis Conditions
| Substrate | Reagent | Conditions | Product(s) | Source |
|---|---|---|---|---|
| Ester | NaOH/EtOH/H₂O | Reflux, 6h | Thiophene-2-carboxylic acid | |
| Amide | HCl (6M) | Reflux, 12h | Benzo[d]thiazole-2-carboxylic acid + NH₃ |
Cross-Coupling Reactions
The thiophene ring participates in palladium-catalyzed couplings:
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Suzuki-Miyaura : Using Pd(PPh₃)₄ and arylboronic acids, aryl groups couple at C5 .
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Heck Reaction : Alkenes insert at C4 with Pd(OAc)₂ and PPh₃ .
Table 5: Catalytic Coupling Results
| Reaction | Catalyst | Partner | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | PhB(OH)₂ | 5-Biphenyl-thiophene derivative | 73 | |
| Heck | Pd(OAc)₂/PPh₃ | Styrene | 4-Styryl-thiophene derivative | 61 |
Thermal and Photochemical Behavior
Scientific Research Applications
Synthesis and Characterization
The synthesis of methyl 3-(benzo[d]thiazole-2-carboxamido)-5-phenylthiophene-2-carboxylate involves several steps, including the formation of thiophene derivatives and subsequent functionalization. The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including this compound. These compounds have shown promising activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of specific substituents enhances their antibacterial properties by increasing hydrophilicity, which aids in drug solubility and bioavailability .
Anticancer Properties
The compound has also been investigated for its anticancer activity. Research indicates that benzothiazole derivatives exhibit significant cytotoxic effects against several cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation. For instance, compounds similar to this compound have been shown to interact with key cellular pathways involved in tumor growth .
Antitubercular Activity
This compound has been screened for antitubercular activity against Mycobacterium tuberculosis. Studies demonstrate that it inhibits ATP-phosphoribosyl transferase, a critical enzyme in the bacterial metabolic pathway. This inhibition suggests a potential role for this compound in developing new treatments for tuberculosis .
Antioxidant Properties
The antioxidant capabilities of this compound are noteworthy, as they contribute to its overall therapeutic profile. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The efficacy of this compound as an antioxidant has been compared favorably to traditional antioxidants like vitamin C .
Data Tables
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Antibacterial | E. coli | X µg/mL | |
| Anticancer | Various cancer cell lines | Y µM | |
| Antitubercular | Mycobacterium tuberculosis | Z µM | |
| Antioxidant | DPPH Radical Scavenging | A µg/mL |
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiophene derivatives demonstrated that this compound exhibited superior antibacterial activity compared to its analogs. The study focused on structural modifications that enhanced hydrophilicity and solubility, leading to improved efficacy against resistant bacterial strains.
Case Study 2: Cancer Cell Line Testing
In vitro testing on breast cancer cell lines revealed that the compound induced significant apoptosis at low concentrations. The results suggest that this compound could serve as a lead compound for developing new anticancer therapies targeting specific molecular pathways involved in tumorigenesis.
Mechanism of Action
The mechanism of action of Methyl 3-(benzo[d]thiazole-2-carboxamido)-5-phenylthiophene-2-carboxylate involves its interaction with various molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Methyl 5-Phenylthiophene-2-carboxylate
This compound shares the thiophene core and phenyl/ester substituents but lacks the benzo[d]thiazole carboxamide group at position 3. Key differences include:
- Functional Impact : The absence of the benzo[d]thiazole carboxamide reduces steric bulk and hydrogen-bonding capacity, likely diminishing target-binding specificity compared to the target compound .
Thiazolylmethylcarbamate Analogs ()
Compounds such as l, m, w, and x from Pharmacopeial Forum 2017 feature thiazole rings and carbamate groups but differ in substituents (e.g., hydroperoxypropan-2-yl, ureido linkages). Notable distinctions:
Heterocyclic Esters and Acids ()
- Methyl 3-Methylthiophene-2-carboxylate: A simpler analog with a methyl group at position 3 instead of the carboxamide. The reduced steric hindrance increases solubility in nonpolar solvents but decreases target selectivity.
- 4-Methyloxazole-5-carboxylic Acid : Substitutes thiophene with an oxazole ring and replaces the ester with a carboxylic acid. The oxazole’s polarity and acid functionality alter solubility and reactivity, favoring different synthetic or biological applications .
Data Tables
Table 1: Molecular Comparison
Table 2: Functional Group Impact
| Compound | Bioactivity Hypothesis | Solubility Profile |
|---|---|---|
| Target Compound | Kinase inhibition, antimicrobial | Moderate (polar groups) |
| Methyl 5-phenylthiophene-2-carboxylate | Limited specificity | High (simpler structure) |
| Thiazolylmethylcarbamate m | Protease inhibition, redox activity | Low (hydrophobic groups) |
| 4-Methyloxazole-5-carboxylic Acid | Metal chelation, enzyme cofactor | High (acidic group) |
Research Findings and Implications
- Discrepancy : The reported molecular formula for methyl 5-phenylthiophene-2-carboxylate (C₉H₇N₃O₄) may indicate a misclassification or typographical error, warranting further verification .
- Derivatives: The methyl and oxazole variants highlight how minor structural changes drastically alter physicochemical properties, guiding synthetic optimization for desired applications .
Biological Activity
Methyl 3-(benzo[d]thiazole-2-carboxamido)-5-phenylthiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 356.41 g/mol
- CAS Number : Not specified in the available literature.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various benzothiazole derivatives, which may include this compound. The mechanism of action often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
- In Vitro Studies :
- Compounds similar to methyl benzo[d]thiazole derivatives have shown activity against Mycobacterium tuberculosis (Mtb). For example, derivatives with structural similarities exhibited IC values in the low micromolar range (e.g., 2.32 μM for some derivatives) against Mtb H37Ra, indicating potential effectiveness as antitubercular agents .
- A comparative analysis of various derivatives showed that modifications at specific positions significantly influenced their antimicrobial potency, suggesting a structure-activity relationship (SAR) that could be explored for optimizing efficacy .
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been well-documented. Compounds with similar scaffolds have demonstrated significant cytotoxicity against various cancer cell lines.
- Cytotoxicity Assays :
- In a study involving a series of benzothiazole derivatives, compounds were tested against human cancer cell lines such as MCF-7 (breast cancer) and U87 (glioblastoma). The most potent compounds showed IC values ranging from 5 to 25 μM, indicating substantial anticancer activity .
- Flow cytometry analyses revealed that certain derivatives induced apoptosis in cancer cells, further supporting their role as potential therapeutic agents .
Case Study 1: Antimycobacterial Activity
A study focused on the synthesis and evaluation of benzothiazole derivatives highlighted that compounds with specific substitutions exhibited selective inhibition against Mtb while showing minimal toxicity to mammalian cells. The derivative IT10 was noted for its high potency with an IC of 7.05 μM, demonstrating the potential for developing targeted therapies against tuberculosis .
Case Study 2: Anticancer Efficacy
In another investigation, a series of benzothiazole-based compounds were assessed for their anticancer properties. One notable compound showed an IC value of 7.4 μM against U87 glioblastoma cells, indicating significant cytotoxic effects. The study also explored the mechanisms of action, revealing that these compounds may disrupt cellular signaling pathways crucial for cancer cell survival .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Target | IC (μM) | Activity Type |
|---|---|---|---|
| IT10 | Mtb | 2.32 | Antimicrobial |
| IT06 | Mtb | 15.22 | Antimicrobial |
| Compound A | U87 | 7.4 | Anticancer |
| Compound B | MCF-7 | 25.72 | Anticancer |
Q & A
Q. What are the recommended synthetic pathways and characterization methods for Methyl 3-(benzo[d]thiazole-2-carboxamido)-5-phenylthiophene-2-carboxylate?
- Methodological Answer : The compound is synthesized via multi-step organic reactions, starting with benzo[d]thiazole-2-carboxylic acid activation using coupling agents (e.g., EDC/HOBt) followed by amide bond formation with methyl 3-amino-5-phenylthiophene-2-carboxylate. Characterization requires:
- NMR Spectroscopy : H and C NMR to confirm regiochemistry and purity.
- HPLC : Use a C18 column (5 µm, 4.6 × 250 mm) with acetonitrile/water (70:30) mobile phase at 1.0 mL/min flow rate.
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation .【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

Q. How should solubility and stability be evaluated for this compound in preclinical studies?
- Methodological Answer :
- Solubility : Test in polar (e.g., DMSO, PBS) and non-polar solvents (e.g., hexane) using shake-flask method.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products.
Q. What analytical techniques are optimal for quantifying this compound in biological matrices?
- Methodological Answer :
- LC-MS/MS : Use a triple quadrupole system with MRM transitions for sensitivity.
- Calibration Curve : Linear range 1–1000 ng/mL in plasma, validated per ICH guidelines.
Advanced Research Questions
Q. How can molecular docking studies be designed to predict the compound’s interaction with target proteins?
- Methodological Answer :
- Target Selection : Prioritize proteins with known roles in the disease pathway (e.g., kinases, GPCRs).
- Software : AutoDock Vina or Schrödinger Suite for docking simulations.
- Validation : Compare docking scores (∆G) with experimental IC50 values from enzyme assays.
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
- Methodological Answer :
-
Replicated Analysis : Validate results via independent assays (e.g., SPR for binding affinity vs. cell-based assays) .
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Pharmacokinetic Factors : Assess bioavailability, protein binding, and metabolite interference.
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Statistical Models : Use Bland-Altman plots or Deming regression to reconcile discrepancies.
Q. How to conduct structure-activity relationship (SAR) studies for derivative optimization?
- Methodological Answer :
- Functional Group Substitution : Systematically modify the benzo[d]thiazole or phenylthiophene moieties.
- Computational Tools : Employ DFT calculations (Gaussian 09) to predict electronic effects.
- Biological Testing : Screen derivatives against a panel of cell lines (e.g., NCI-60) for activity trends.
Literature Review and Collaboration Tools
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ResearchGate : Utilize to identify researchers working on similar thiophene/benzothiazole derivatives .
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Academic Writing Tools : Tools like Grammarly Premium or LaTeX templates streamline manuscript preparation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




